1,2-dipalmitoyl-sn-glycero-3-phospho-(1'D-myo-inositol-3'-phosphate)

Overview

Description

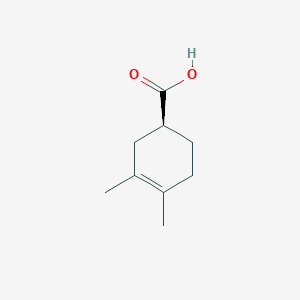

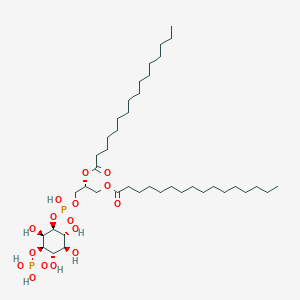

1,2-dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate) is a 1-phosphatidyl-1 D - myo -inositol 3-phosphate in which both phosphatidyl acyl groups are specified as palmitoyl (hexadecanoyl) .

Synthesis Analysis

This compound is synthesized as a monosodium salt with a purity of ≥98.0% (TLC). The empirical formula is C35H68NaO8P and the molecular weight is 670.87 .Molecular Structure Analysis

The molecular structure of this compound includes two palmitoyl (hexadecanoyl) groups attached to the sn-1 and sn-2 positions of a glycerol backbone. This backbone is linked to a phosphate group, which is further linked to a myo-inositol-3’-phosphate .Chemical Reactions Analysis

The compound can exist in different forms depending on the pH. At pH 7.3, it exists as a 1-phosphatidyl-1 Dmyo -inositol 5-phosphate (3−) arising from deprotonation of the phosphate OH groups .Physical And Chemical Properties Analysis

This compound is a phospholipid and is typically stored at 2-8°C. It has a quality level of 100 and an assay of ≥98.0% (TLC) .Scientific Research Applications

Cell Signaling Systems

Field

Application

Phosphoglycerides, including 1,2-dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate), play a key role in cell signaling systems .

Method

These lipids serve as an anchor for proteins in cell membranes .

Results

This anchoring function allows the proteins to interact with cell-signaling molecules and transmit signals across the cell membrane .

Liposome Flotation Assays

Field

Application

This compound has been used to study the specificity of protein-lipid interactions in liposome flotation assays .

Method

In these assays, liposomes (small vesicles made from phospholipids) are mixed with proteins, and the mixture is subjected to centrifugation .

Results

The liposomes that interact with the proteins float to the top, allowing researchers to study the specific interactions between proteins and lipids .

Mass Spectrometry Analysis

Field

Application

1,2-dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate) has been used as a component in internal lipid standard mixture for matrix-assisted laser desorption/ionization (MALDI)-fourier-transform ion cyclotron resonance (FTICR)-mass spectrometry (MS) analysis .

Method

In this application, the compound is mixed with other lipids to create a standard mixture, which is then analyzed using mass spectrometry .

Results

The resulting data can be used to identify and quantify lipids in complex mixtures .

Proteoliposome Formation

Application

This compound has been used in the formation of proteoliposomes for implantation of γ-glutamyl transpeptidase into human erythrocyte membranes .

Method

In this process, the lipid is mixed with proteins and other components to form proteoliposomes, which are then used to introduce the enzyme into the membranes .

Results

This technique allows researchers to study the function of the enzyme in a controlled environment .

Immunogenicity Studies

Field

Application

Incorporation of glycosphingolipid antigens into 1,2-dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate)-containing liposomes increases the immunogenicity of the antigens in mice .

Method

In these studies, the antigens are incorporated into liposomes containing the lipid, and the resulting liposomes are introduced into mice .

Results

The presence of the lipid in the liposomes enhances the immune response to the antigens .

Membrane Structure Studies

Field

Application

1,2-dipalmitoyl-sn-glycero-3-phospho-(1’D-myo-inositol-3’-phosphate) affects membrane structure in model membranes .

Method

In these studies, the lipid is incorporated into model membranes, and the resulting changes in membrane structure are studied .

Results

These studies provide insights into the role of specific lipids in membrane structure and function .

Lipid Monolayers, Bilayers, and Liposomes

Application

This compound is commonly used in the formation of lipid monolayers, bilayers, and liposomes for use in a variety of applications .

Method

The lipid is mixed with other components to form monolayers, bilayers, or liposomes, which can then be used in various biochemical and biophysical experiments .

Results

These lipid structures can be used to study the properties of biological membranes, the interactions of lipids with proteins, and the behavior of lipids under different conditions .

Membrane Structure in Model Membranes

Application

This compound affects membrane structure in model membranes .

Method

The lipid is incorporated into model membranes, and the resulting changes in membrane structure are studied .

Results

Protein Kinase C Activity

Application

This compound is used to study the relationship between membrane structure and protein kinase C activity .

Method

The lipid is incorporated into model membranes, and the effects on protein kinase C activity are studied .

Results

These studies can help to understand how changes in membrane structure can affect the activity of important cellular enzymes .

Cellular Physiology

Field

Application

Inositol phospholipid species, including this compound, are membrane-bound signaling molecules that have been implicated in almost all aspects of cellular physiology .

Method

The lipid is incorporated into cell membranes, and its effects on cellular physiology are studied .

Results

These studies can provide insights into the roles of specific lipids in cellular growth, metabolism, proliferation, and survival .

Fetal Lung Maturity

Field

Application

This compound can be found at higher concentrations (up to 11 percent of the total lipid content) within lung surfactant . Its presence in amniotic fluid is an indicator of fetal lung maturity and is the basis of clinical testing for fetal fitness .

Method

The lipid levels in amniotic fluid are measured, and the results are used to assess fetal lung maturity .

Results

These measurements can provide important information about the health and development of the fetus .

properties

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H80O16P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,50)/t33-,36+,37+,38-,39-,40-,41+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZPQTEWIRPXBTC-KFOWTEFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H80O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349241 | |

| Record name | L-alpha-Phosphatidyl-D-myo-inositol 3-monophosphate, dipalmitoyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

891.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3S,4S,5R,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate | |

CAS RN |

165689-81-6 | |

| Record name | L-alpha-Phosphatidyl-D-myo-inositol 3-monophosphate, dipalmitoyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

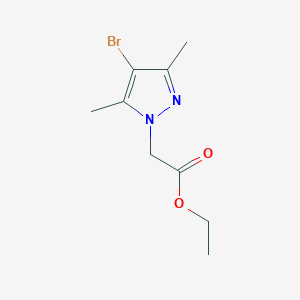

![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)